molecular formula C6H6BrN B185296 3-Bromo-2-methylpyridine CAS No. 38749-79-0

3-Bromo-2-methylpyridine

Cat. No. B185296
Key on ui cas rn: 38749-79-0
M. Wt: 172.02 g/mol
InChI Key: AIPWPTPHMIYYOX-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a stirred solution of 3-Bromo-2-methyl-pyridine (1.96 g, 11.4 mmol) in glacial HOAc (20 mL) at room temperature was added 50% H2O2 (0.77 mL) and the solution was heated to 70° C. After 2 h, the reaction mixture was cooled to room temperature, additional H2O2 (0.80 mL) was added, and the solution was heated at 70° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (80 mL) and treated with saturated aqueous NaHCO3 (20 mL). The aqueous phase was separated and extracted with CH2Cl2 (4×20 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated to provide 3-Bromo-2-methyl-pyridine 1-oxide (1.79 g, 84%) as a white solid. 1H NMR (CDCl3) δ 2.70 (s, 3H), 7.00 (t, 1H, J=7.0 Hz), 7.44 (d, 1H, J=7.9 Hz), 8.23 (d, 1H, J=6.5 Hz). 3-Bromo-2-methyl-pyridine 1-oxide was used without further purification.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[OH:9]O>CC(O)=O>[Br:1][C:2]1[C:3]([CH3:8])=[N+:4]([O-:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C
Name
Quantity
0.77 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (80 mL)
ADDITION
Type
ADDITION
Details
treated with saturated aqueous NaHCO3 (20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=[N+](C=CC1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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